The synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) hinges on precise regioselective functionalization of the toluene core. The methyl group in toluene acts as an ortho/para-directing group during electrophilic aromatic substitution. Initial bromination under Lewis acid catalysis (e.g., AlBr₃ or FeBr₃) yields 3-bromo-5-methyltoluene as the major isomer due to steric and electronic preferences for meta-bromination relative to the methyl group [5]. Subsequent sulfonation requires harsh conditions (fuming H₂SO₄ or SO₃), where the existing bromine atom exerts a meta-directing effect, guiding sulfonation to the para-position relative to itself (and meta to methyl). This sequential control achieves the 1,3,5-trisubstituted pattern [5] [9].
Chlorosulfonation offers a streamlined alternative, replacing sulfonation by directly introducing the -SO₂Cl group. Reaction of 3-bromo-5-methyltoluene with chlorosulfonic acid (ClSO₃H) yields 3-bromo-5-methylbenzenesulfonyl chloride (CAS 885520-33-2), a precursor for fluoride exchange [10]. Key variables include:
Table 1: Regioselective Bromination-Sulfonation Optimization
| Step | Reagents/Conditions | Regioselectivity | Key Challenge |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 25°C | >85% meta-bromination | Polybromination suppression |
| Sulfonation | SO₃, DCE, 80°C | ~80% para-sulfonation | Desulfonation side reactions |
| Chlorosulfonation | ClSO₃H, CH₂Cl₂, 0°C | >90% | Hydrolytic decomposition |
SuFEx chemistry, pioneered by Sharpless, enables efficient conversion of sulfonyl chlorides to sulfonyl fluorides. This "click" reaction leverages the kinetic stability and hydrolytic resistance of S(VI)–F bonds. For 3-bromo-5-methylbenzenesulfonyl chloride, fluorination employs metal fluorides (e.g., KF, CsF) or electrophilic fluorine sources (e.g., NFSI, N-fluorobenzensulfonimide) [3] [7]:
Critical advantages include:
Table 2: SuFEx Reagent Comparison
| Fluorinating Agent | Conditions | Yield | Functional Group Tolerance |
|---|---|---|---|
| KF/18-crown-6 | MeCN, 60°C, 12 h | 75% | Moderate (hydrolysis-sensitive groups degrade) |
| NFSI | DMF, 25°C, 2 h | 92% | High (ignores aryl halides, esters) |
| KHF₂ | H₂O, 80°C, 6 h | 65% | Low (acid-sensitive groups fail) |
Exothermicity and gas evolution during sulfonation/fluorination pose explosion risks. Continuous-flow reactors address this via:
For 3-bromo-5-methylbenzene-1-sulfonyl fluoride, a two-step flow process demonstrates:
Palladium-catalyzed sulfur dioxide insertion offers a modern alternative to classical sulfonation. Using DABSO (DABCO·(SO₂)₂) as an SO₂ surrogate, aryl bromides directly form sulfinates, fluorinated in situ with NFSI [7]. Key advances include:
For 3-bromo-5-methylbenzene-1-sulfonyl fluoride, PdCl₂(AmPhos)₂ (5 mol%), DABSO, and NFSI in i-PrOH at 75°C achieve 84% isolated yield. Orthogonal functional groups remain intact:
Table 3: Catalytic Systems for Sulfonyl Fluoride Synthesis
| Catalyst System | Substrate Scope | Yield Range | Key Advantage |
|---|---|---|---|
| PdCl₂(AmPhos)₂/DABSO/NFSI | Aryl bromides, heteroarenes | 70–92% | Tolerance for esters, halides, amides |
| CuI/1,10-phenanthroline | Aryl iodides only | 50–65% | Low-cost catalyst |
| NiCl₂(dppf)/Zn | Activated aryl chlorides | 30–45% | Broad chloride scope |
Table 4: Compound Data for 3-Bromo-5-methylbenzene-1-sulfonyl fluoride
| Property | Value | Source |
|---|---|---|
| CAS No. | 1934392-03-6 | [1] [4] [9] |
| Molecular Formula | C₇H₆BrFO₂S | [1] [4] |
| Molecular Weight | 253.09 g/mol | [1] |
| IUPAC Name | 3-bromo-5-methylbenzenesulfonyl fluoride | [4] |
| SMILES | O=S(C1=CC(C)=CC(Br)=C1)(F)=O | [1] |
| Precursor (CAS) | 885520-33-2 (sulfonyl chloride) | [10] |
| Storage | Inert atmosphere, room temperature | [4] [9] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: